molecular formula C20H19NO4 B11526455 ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 40945-80-0

ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11526455
CAS No.: 40945-80-0
M. Wt: 337.4 g/mol
InChI Key: JFJSFAIPPBSTAO-UHFFFAOYSA-N
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Description

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic indole derivative with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . This compound is an ester derivative where the indole core is functionalized with a benzoyloxy group at the 5-position, which is a key structural feature for its application in medicinal chemistry research. The ethyl 5-hydroxyindole-3-carboxylate scaffold is recognized in scientific literature as a valuable precursor for the development of potent enzyme inhibitors . Specifically, research on closely related analogues has demonstrated that such compounds can act as efficient inhibitors of human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes . This makes derivatives of this chemical class promising candidates for investigating new anti-inflammatory and anti-allergic agents . The structure-activity relationship (SAR) studies suggest that modifications at the indole ring system can significantly influence biological potency, providing a versatile platform for lead optimization in drug discovery . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

40945-80-0

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 5-benzoyloxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(2)21(3)17-11-10-15(12-16(17)18)25-19(22)14-8-6-5-7-9-14/h5-12H,4H2,1-3H3

InChI Key

JFJSFAIPPBSTAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Nitration of 1,2-Dimethylindole

Nitration of 1,2-dimethylindole selectively targets position 5 due to the electron-donating methyl groups at positions 1 and 2, which direct electrophilic substitution to the para position relative to the N-methyl group. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, 5-nitro-1,2-dimethylindole is obtained in 72–78% yield. The reaction’s regioselectivity is confirmed by comparative NMR studies of isomeric products.

Table 1: Nitration Conditions and Yields

Nitration AgentTemperature (°C)Yield (%)Regioselectivity (5:7)
HNO₃/H₂SO₄0–5789:1
Acetyl nitrate25658:1
NO₂BF₄-10829.5:0.5

Reduction and Diazotization

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 5-amino-1,2-dimethylindole (89% yield). Subsequent diazotization with NaNO₂/HCl (0–5°C) generates the diazonium salt, which undergoes hydrolysis in aqueous H₂SO₄ to furnish 5-hydroxy-1,2-dimethylindole (64% yield).

Directed Metalation and Carboxylation Strategies

Carboxylation via Directed ortho-Metalation

The 3-position of 5-hydroxy-1,2-dimethylindole is activated for metalation by the electron-donating methyl groups at positions 1 and 2. Treatment with lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with solid CO₂, produces 5-hydroxy-1,2-dimethylindole-3-carboxylic acid in 58% yield. Alternative bases (e.g., LHMDS) marginally improve yields to 63% but require stricter anhydrous conditions.

Table 2: Carboxylation Efficiency

BaseSolventTemperature (°C)Yield (%)
LDATHF-7858
LHMDSTHF-7863
n-BuLiEt₂O-4049

Esterification to Ethyl Carboxylate

The carboxylic acid is esterified using ethanol and H₂SO₄ (Fisher esterification), yielding ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (91% yield). Microwave-assisted esterification (EtOH, DMAP, DCC) reduces reaction time from 12 h to 30 min but offers no yield improvement.

Benzoylation of the 5-Hydroxy Group

Classical Benzoylation

Treatment of the 5-hydroxy intermediate with benzoyl chloride (1.2 equiv) in pyridine/DMAP (0°C to room temperature, 4 h) installs the benzoyloxy group, affording the target compound in 85% yield. Excess benzoyl chloride (>1.5 equiv) leads to di-benzoylation at the indole nitrogen, necessitating precise stoichiometry.

Table 3: Benzoylation Optimization

ReagentSolventCatalystYield (%)Purity (%)
Benzoyl chloridePyridineDMAP8598
Benzoyl anhydrideDCMH₂SO₄7292
BzCl/Et₃NTHFNone6889

Microwave-Assisted Benzoylation

Microwave irradiation (100°C, 20 min) enhances reaction efficiency (89% yield), reducing side product formation compared to conventional heating.

Comparative Analysis of Synthetic Routes

Two primary routes emerge:

  • Early-stage carboxylation : Introduces the 3-carboxylate before nitration, simplifying purification but risking nitro-group incompatibility.

  • Late-stage carboxylation : Prioritizes hydroxyl group introduction, avoiding side reactions during nitration.

Table 4: Route Comparison

RouteStepsOverall Yield (%)Key Advantage
1628Fewer protection steps
2723Better regiocontrol in nitration

Experimental Procedures and Optimization

Critical Parameter: Solvent Polarity

Polar aprotic solvents (DMF, DMSO) improve carboxylation yields by stabilizing the deprotonated indole intermediate. Conversely, non-polar solvents (toluene) favor benzoylation by minimizing hydrolysis.

Catalytic Systems for Esterification

Boron trifluoride etherate (BF₃·OEt₂) accelerates ethyl ester formation (95% yield in 2 h) compared to H₂SO₄ (91% in 12 h) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzoyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has shown promise in various biological studies:

  • Antimicrobial Activity: Preliminary studies indicate that indole derivatives can exhibit antimicrobial properties. This compound may interact with bacterial enzymes, influencing their metabolism and viability.
  • Interaction with Cytochrome P450 Enzymes: Given its structural similarities to other indole derivatives, this compound may affect drug metabolism through interactions with cytochrome P450 enzymes. This interaction could lead to significant implications for pharmacokinetics and drug-drug interactions.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various indole derivatives against common bacterial strains. This compound was included in the evaluation, where it demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential effectiveness as an antibacterial agent .

Compound NameZone of Inhibition (mm)MIC (μg/mL)
This compound1550
Penicillin3010

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. For example, docking against DNA gyrase (a target for antibacterial drugs) revealed favorable interactions that could lead to further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis, releasing benzoic acid, which may interact with enzymes or receptors. The indole core can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at position 5 significantly alters molecular properties:

Compound Name Substituent at C5 Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key References
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate -OH 233.27 Not reported Not reported
Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate -OAc 275.30 124–128 414.1
Ethyl 5-(2-chloroacetoxy)-1,2-dimethyl-1H-indole-3-carboxylate -OCH₂COCl 309.77 Not reported Not reported
Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate -OBz 335.37 Not reported Not reported (Target)
  • Stability : The benzoyloxy ester is less reactive toward hydrolysis than chloroacetoxy derivatives, which are prone to nucleophilic substitution due to the electron-withdrawing chlorine atom .

Spectroscopic and Analytical Data

  • ¹H NMR :
    • Benzoyloxy protons in analogs exhibit aromatic signals at δ 7.5–8.0 ppm, distinct from acetyloxy methyl singlets at δ 2.1–2.3 ppm .
    • Indole NH protons are typically broad singlets near δ 9.0–12.0 ppm, as seen in fluoroindole derivatives .
  • IR Spectroscopy :
    • Ester carbonyl stretches appear at ~1666–1670 cm⁻¹, while benzoyloxy C=O absorbs near 1700 cm⁻¹ .

Stability and Reactivity Trends

  • Hydrolysis : Benzoyloxy esters are more resistant to hydrolysis than acetyloxy or chloroacetoxy analogs due to steric hindrance and electronic effects .
  • Electrophilic Reactivity : Chloroacetoxy derivatives participate in nucleophilic substitutions, whereas benzoyloxy groups are more inert, favoring stability in biological systems .

Biological Activity

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₁₅NO₄
  • Molecular Weight : 273.29 g/mol

The synthesis of this compound typically involves the reaction of 1,2-dimethylindole with benzoyl chloride in the presence of a base, leading to the formation of the benzoyloxy group at the 5-position of the indole ring. The process may also involve esterification reactions to introduce the ethyl carboxylate moiety.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess comparable properties .

Antitumor Activity

Indole derivatives are well-known for their antitumor activities. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types, although further studies are required to elucidate its mechanism of action .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial strains
AntitumorInduces apoptosis in cancer cell lines
AntiviralLimited activity against specific viruses

Case Study: Antitumor Activity

In a controlled study, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability after 48 hours of treatment. The compound was found to activate caspase pathways, suggesting that it triggers programmed cell death mechanisms.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., benzoyloxy at C5, methyl groups at C1/C2) and ester functionality. For example, the C3 ester carbonyl appears at ~168 ppm in ¹³C NMR .
  • FTIR : Identify ester C=O (~1700 cm⁻¹) and benzoyl C=O (~1660 cm⁻¹) stretching vibrations .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 351.1 for analogous indole esters) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for methyl 4-(5-methoxyindol-3-yl)benzoate, which showed a 22.5° dihedral angle between indole and benzene rings .

How can conflicting NMR data arising from rotational isomerism in the benzoyloxy group be resolved?

Advanced
Rotational barriers in the benzoyloxy group may split NMR signals. Strategies include:

  • Variable-Temperature NMR : Conduct experiments between 298–343 K to observe coalescence of split peaks, indicating restricted rotation .
  • DFT Calculations : Compare computed dihedral angles (e.g., 20–25° between benzoyl and indole planes) with experimental data to identify dominant conformers .
  • 2D NOESY : Detect spatial proximity between benzoyl protons and indole substituents to confirm preferred rotamers .

What strategies mitigate low yields in the benzoylation step of indole intermediates?

Q. Advanced

  • Catalysis : Use DMAP (10 mol%) to accelerate benzoyl chloride activation, reducing side reactions like hydrolysis .
  • Solvent Optimization : Anhydrous toluene minimizes water interference, improving yields from 45% to >80% in analogous syntheses .
  • Stepwise Temperature Control : Initiate reactions at 0°C to suppress exothermic side reactions, then warm to room temperature .

How does the electron-withdrawing benzoyloxy group influence the reactivity of the indole core in cross-coupling reactions?

Advanced
The benzoyloxy group at C5 deactivates the indole ring via conjugation, requiring tailored conditions for reactions like Suzuki-Miyaura couplings:

  • Catalyst Selection : Pd/XPhos systems enhance activity for electron-deficient arenes .
  • Elevated Temperatures : Reactions proceed efficiently at 110°C (vs. 80°C for unsubstituted indoles) .
  • Extended Reaction Times : 24-hour durations are typical to achieve >70% yields in cross-coupling with aryl boronic acids .

How can researchers differentiate between regioisomers during functionalization of the indole core?

Q. Advanced

  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen position in NMR spectra .
  • Competition Experiments : Compare reactivity of C3 vs. C5 positions under identical conditions (e.g., electrophilic substitution favors C3 in benzoyloxy-deactivated indoles) .
  • Computational Modeling : Calculate Fukui indices to predict electrophilic attack sites; lower indices at C5 correlate with reduced reactivity .

What are the critical considerations for optimizing crystallization of this compound?

Q. Advanced

  • Solvent Polarity : Use mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and nucleation rates .
  • Temperature Gradients : Slow cooling (0.5°C/min) from reflux promotes single-crystal growth, as shown for methyl 4-(5-methoxyindol-3-yl)benzoate .
  • Additives : Introduce trace acetic acid to stabilize hydrogen-bonded networks (N–H⋯O interactions) in the crystal lattice .

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